2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol
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Overview
Description
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound features a phenolic ring with a methoxy group at position 2 and an imine group at position 6, making it a compound of interest in various fields of research and industry .
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-6-{(E)-[(2-Methylphenyl)imino]methyl}phenol are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are nuclear hormone receptors that bind estrogens .
Mode of Action
The compound binds to estrogen receptors with an affinity similar to that of ESR1 . Upon binding, it activates the expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
One synthetic route involves the condensation of 2-methoxyphenol (guaiacol) with 2-methyl aniline under appropriate conditions . The reaction proceeds via imine formation between the phenolic hydroxyl group and the amino group of 2-methyl aniline, resulting in the formation of 2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol .
Industrial Production Methods
Industrial-scale production methods may vary, but the key step remains the condensation reaction. Optimization of reaction conditions, catalysts, and purification processes ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol undergoes several types of reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: Substitution reactions at the phenolic position are possible.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides.
Major Products
Scientific Research Applications
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol has various applications in research and industry:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities, such as antioxidant properties.
Medicine: Explored for its pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: Employed in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 2-methoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol
Uniqueness
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenolic ring, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methoxy-6-[(2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-3-4-8-13(11)16-10-12-7-5-9-14(18-2)15(12)17/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRQNNAHAFJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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